molecular formula C6H9BrO B6179841 3-(bromomethyl)-3-methylcyclobutan-1-one CAS No. 2613382-13-9

3-(bromomethyl)-3-methylcyclobutan-1-one

Cat. No.: B6179841
CAS No.: 2613382-13-9
M. Wt: 177
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Description

3-(Bromomethyl)-3-methylcyclobutan-1-one is a cyclobutanone derivative featuring a bromomethyl (-CH2Br) and a methyl (-CH3) substituent at the 3-position of the strained four-membered ring. The cyclobutanone core introduces significant ring strain (~110 kJ/mol), enhancing reactivity, particularly at the ketone and bromomethyl groups. The bromomethyl group acts as a versatile leaving group, enabling nucleophilic substitution reactions, while the methyl group modulates steric and electronic effects. This compound is of interest in organic synthesis for constructing complex cyclic frameworks and intermediates in pharmaceuticals or materials science.

Properties

CAS No.

2613382-13-9

Molecular Formula

C6H9BrO

Molecular Weight

177

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(bromomethyl)-3-methylcyclobutan-1-one typically involves the bromination of 3-methylcyclobutanone. One common method is the reaction of 3-methylcyclobutanone with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride or chloroform .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-3-methylcyclobutan-1-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Major Products

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include alcohols.

Scientific Research Applications

3-(Bromomethyl)-3-methylcyclobutan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study enzyme-catalyzed reactions involving cyclobutanone derivatives.

    Industry: It can be used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(bromomethyl)-3-methylcyclobutan-1-one primarily involves its reactivity due to the presence of the bromomethyl group and the carbonyl group. The bromomethyl group is highly reactive towards nucleophiles, making it a useful intermediate in various organic synthesis reactions. The carbonyl group can participate in typical carbonyl chemistry, including nucleophilic addition and condensation reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclobutanone Derivatives

3-(3-Fluorophenyl)-3-methylcyclobutan-1-one
  • Structure: A cyclobutanone with a fluorophenyl (-C6H4F) and methyl group at the 3-position.
  • Key Differences :
    • The fluorophenyl group introduces strong electron-withdrawing effects via the fluorine atom, increasing the electrophilicity of the ketone compared to the bromomethyl analog.
    • Molecular weight: 214.15 g/mol (vs. ~193.06 g/mol for the target compound, estimated based on formula C6H9BrO).
    • Applications: Likely used in aryl-containing drug intermediates, contrasting with the bromomethyl group’s utility in alkylation reactions .
3-(Aminomethyl)-3-(2-bromophenyl)cyclobutan-1-one Hydrochloride
  • Structure: Cyclobutanone with aminomethyl (-CH2NH2) and 2-bromophenyl substituents, formulated as a hydrochloride salt.
  • Key Differences: The aminomethyl group enables participation in condensation reactions (e.g., Schiff base formation), unlike the bromomethyl group, which is more suited for substitutions. The hydrochloride salt enhances aqueous solubility, whereas the neutral bromomethyl analog is likely more lipophilic .
3-(Bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane
  • Structure: Cyclobutane (non-ketone) with bromomethyl, methoxy (-OCH3), and trifluoromethyl (-CF3) groups.
  • Key Differences :
    • Absence of a ketone reduces electrophilic reactivity. The trifluoromethyl group increases polarity and metabolic stability, making this compound relevant in agrochemicals.
    • Molecular weight: 227.06 g/mol (C7H10BrF3O) .

Brominated Alkanes

1-Bromo-3-methylbutane
  • Structure : Linear alkyl bromide with a branched chain.
  • Key Differences :
    • Lacks ring strain and ketone functionality, reducing reactivity toward nucleophilic attack at the carbonyl.
    • Regulatory UN2341, RTECS EJ6230000, indicating distinct handling and toxicity profiles compared to cyclic brominated compounds .

Linear Ketones

1-(2-Hydroxyphenyl)-3-methylbutan-1-one
  • Structure: Linear butanone with a hydroxyphenyl (-C6H4OH) substituent.
  • Key Differences: The phenolic hydroxyl group enables hydrogen bonding and oxidation reactions, absent in the target compound. Applications: Used in pharmaceuticals and materials science for its chelating properties .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Highlights
3-(Bromomethyl)-3-methylcyclobutan-1-one C6H9BrO ~193.06 -CH2Br, -CH3 Nucleophilic substitution at -CH2Br
3-(3-Fluorophenyl)-3-methylcyclobutan-1-one C11H11FO 178.21 -C6H4F, -CH3 Electrophilic ketone for arylations
1-Bromo-3-methylbutane C5H11Br 151.05 Linear -CH2Br SN2 reactions in aliphatic systems
3-(Aminomethyl)-3-(2-bromophenyl)cyclobutan-1-one HCl C11H12BrClN2O 327.58 (HCl salt) -CH2NH2, -C6H4Br Amine-mediated condensations

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